molecular formula C8H11Br3N2 B2384102 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide CAS No. 1909337-65-0

4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide

Cat. No. B2384102
CAS RN: 1909337-65-0
M. Wt: 374.902
InChI Key: RKFLESYDPUAFDX-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide is a chemical compound with the CAS Number: 1909337-65-0 . It has a molecular weight of 374.9 and is typically in powder form .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, which includes 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide, has been a topic of interest in the field of synthetic and medicinal chemistry . The synthesis of these compounds has been achieved through various pathways, including the adaptation of the Skraup quinoline synthesis to 3-aminopyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6 (7)8;;/h1,4,10H,2-3,5H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide are not available, 1,6-naphthyridines in general have been shown to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

This compound is typically in powder form . It has a molecular weight of 374.9 . The storage temperature is typically room temperature .

Scientific Research Applications

Anticancer Properties

4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide: exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, and preliminary studies suggest that it may inhibit tumor growth and proliferation. Further mechanistic studies are needed to understand its precise mode of action and potential as an anticancer drug .

Anti-HIV Activity

The specific functionalization of the 1,6-naphthyridine core plays a crucial role in determining its activity. For instance:

Antimicrobial Activity

Although not extensively studied, some derivatives of 1,6-naphthyridines exhibit antimicrobial effects. Researchers have explored their potential as antibacterial and antifungal agents. Further optimization and structure-activity relationship studies are necessary to harness their full antimicrobial potential .

Antioxidant Properties

Certain 1,6-naphthyridine derivatives, including those with appended functional groups, have demonstrated antioxidant activity. These compounds may help protect cells from oxidative stress and contribute to overall health .

Sex Hormone Regulatory Agents

Interestingly, (phenoxy-aryl)urea appended 1,6-naphthyridines have been investigated as potential sex hormone regulatory agents. Their specific effects on hormone receptors warrant further exploration .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6(7)8;;/h1,4,10H,2-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLESYDPUAFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CN=C21)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide

CAS RN

1909337-65-0
Record name 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide
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